BenchChemオンラインストアへようこそ!

N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-4-(dimethylsulfamoyl)benzamide

Medicinal chemistry Structure-activity relationship Halogen bonding

N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-4-(dimethylsulfamoyl)benzamide (CAS 1021265-04-2) is a synthetic small molecule (molecular formula C19H17F2N3O4S, MW 421.42 g/mol, commercial purity ≥95%) belonging to the isoxazole-benzamide class. The compound features a 1,2-oxazole (isoxazole) core substituted at the 5-position with a 2,4-difluorophenyl group and at the 3-position via a methylene linker to a 4-(dimethylsulfamoyl)benzamide moiety.

Molecular Formula C19H17F2N3O4S
Molecular Weight 421.4 g/mol
CAS No. 1021265-04-2
Cat. No. B6559557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-4-(dimethylsulfamoyl)benzamide
CAS1021265-04-2
Molecular FormulaC19H17F2N3O4S
Molecular Weight421.4 g/mol
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NOC(=C2)C3=C(C=C(C=C3)F)F
InChIInChI=1S/C19H17F2N3O4S/c1-24(2)29(26,27)15-6-3-12(4-7-15)19(25)22-11-14-10-18(28-23-14)16-8-5-13(20)9-17(16)21/h3-10H,11H2,1-2H3,(H,22,25)
InChIKeyPNBZXOIDYMAIIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{[5-(2,4-Difluorophenyl)-1,2-oxazol-3-yl]methyl}-4-(dimethylsulfamoyl)benzamide (CAS 1021265-04-2): Structural Profile and Compound Class


N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-4-(dimethylsulfamoyl)benzamide (CAS 1021265-04-2) is a synthetic small molecule (molecular formula C19H17F2N3O4S, MW 421.42 g/mol, commercial purity ≥95%) belonging to the isoxazole-benzamide class . The compound features a 1,2-oxazole (isoxazole) core substituted at the 5-position with a 2,4-difluorophenyl group and at the 3-position via a methylene linker to a 4-(dimethylsulfamoyl)benzamide moiety [1]. This scaffold places it within a broader family of heterocyclic benzamide derivatives investigated for antibacterial (FtsZ-targeting), kinase inhibitory, and carbonic anhydrase modulatory activities [2]. The dimethylsulfamoyl group contributes to hydrogen-bonding capacity (7 H-bond acceptors, 1 H-bond donor) and modulates physicochemical properties relevant to both target engagement and pharmaceutical profiling .

Why In-Class Analogs Cannot Substitute for N-{[5-(2,4-Difluorophenyl)-1,2-oxazol-3-yl]methyl}-4-(dimethylsulfamoyl)benzamide in Targeted Research Applications


Isoxazole-benzamide derivatives sharing the 4-(dimethylsulfamoyl)benzamide core but differing in the 5-aryl substituent on the isoxazole ring cannot be considered interchangeable. The 2,4-difluorophenyl group at the isoxazole 5-position imparts distinct electronic and steric properties compared to mono-fluorinated, chlorinated, non-halogenated phenyl, or methoxy-substituted analogs . In related isoxazole-benzamide FtsZ inhibitors, specific aryl substitution patterns on the isoxazole ring directly govern antibacterial potency, with halogen positioning dictating hydrophobic cleft interactions critical for target engagement [1]. Similarly, in isoxazole-containing sulfonamide carbonic anhydrase inhibitors, the nature and position of aryl substituents profoundly affect isoform selectivity and inhibitory potency (Ki values ranging from nanomolar to micromolar depending on substitution) [2]. The 2,4-difluorophenyl motif has been independently associated with enhanced target binding in multiple heterocyclic systems due to optimized dipole alignment and improved hydrophobic packing [3]. Therefore, substituting this compound with a 4-chlorophenyl, 4-fluorophenyl, or unsubstituted phenyl analog risks loss of the specific binding interactions and potency profile that the 2,4-difluoro substitution pattern confers.

Quantitative Differentiation Evidence for N-{[5-(2,4-Difluorophenyl)-1,2-oxazol-3-yl]methyl}-4-(dimethylsulfamoyl)benzamide vs. Closest Analogs


Structural Differentiation: 2,4-Difluorophenyl vs. 4-Chlorophenyl Isoxazole Substitution

The target compound bears a 2,4-difluorophenyl group on the isoxazole 5-position, distinguishing it from the closest commercially available analog N-{[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl}-4-(dimethylsulfamoyl)benzamide (CAS 952963-15-4, MW 419.88) . The 2,4-difluoro substitution introduces two electron-withdrawing fluorine atoms with distinct ortho- and para-electronic effects (Hammett σm = 0.34, σp = 0.06 for F) versus the single para-chloro substituent (σp = 0.23), resulting in different isoxazole ring electron density and dipole orientation [1]. The 2-fluoro substituent additionally introduces a steric constraint ortho to the isoxazole ring not present in the 4-chlorophenyl analog, potentially restricting rotational freedom and pre-organizing the bioactive conformation.

Medicinal chemistry Structure-activity relationship Halogen bonding

Antibacterial Target Engagement: Class-Level FtsZ Inhibition Evidence for Isoxazole-Benzamide Scaffolds

Although direct FtsZ inhibition data for CAS 1021265-04-2 are not publicly available, the isoxazole-benzamide scaffold has been validated as a privileged chemotype for FtsZ-targeting antibacterial discovery. In a systematic SAR study, isoxazol-5-yl-containing benzamide derivatives demonstrated potent activity against Staphylococcus aureus including methicillin-resistant (MRSA) and penicillin-resistant strains [1]. Compound B14 (isoxazol-5-yl-benzamide series) exhibited an MIC of 0.015 µg/mL against Bacillus subtilis and B. pumilus (approximately 30-fold more potent than the reference FtsZ inhibitor PC190723) and an MIC of 2 µg/mL against S. aureus including drug-resistant strains [2]. The amide group and isoxazole ring were identified as critical pharmacophoric elements, with the 5-aryl substituent modulating hydrophobic cleft interactions within the FtsZ T7 loop binding site [3]. The target compound, bearing the 2,4-difluorophenyl substituent on the isoxazole 5-position, occupies a distinct region of this SAR landscape relative to published analogs.

Antibacterial FtsZ inhibitor Drug-resistant Staphylococcus aureus

Kinase Inhibition Potential: Dimethylsulfamoyl-Benzamide Scaffold Cross-Target Analysis

The 4-(dimethylsulfamoyl)benzamide substructure present in the target compound has been associated with kinase inhibitory activity across multiple targets. A structurally related 3-[4-(dimethylsulfamoyl)phenyl]-2-hydroxy-5-(pyridin-4-yl)benzamide demonstrated IKK kinase inhibition with an IC50 of 5.01 µM in a time-resolved FRET assay (pH 7.4, 2°C) [1]. Additionally, 4-(dimethylsulfamoyl)-N-(4-methylphenyl)benzamide exhibited moderate inhibitory activity against Janus kinase 3 (JAK3) in enzyme assays . The combination of the dimethylsulfamoyl benzamide core with an isoxazole moiety in the target compound may generate a bidentate kinase-binding pharmacophore, as the isoxazole ring can participate in hinge-region hydrogen bonding while the dimethylsulfamoyl group extends toward the solvent-exposed region or an allosteric pocket [2].

Kinase inhibitor IKK kinase JAK3 Cancer

Carbonic Anhydrase Inhibition: Sulfonamide-Isoxazole Pharmacophore Class-Level Validation

Isoxazole-containing sulfonamides have been established as potent carbonic anhydrase (CA) inhibitors, with the primary sulfonamide (–SO2NH2) group coordinating the active-site zinc ion. Although the target compound contains a tertiary sulfamoyl group (–SO2N(CH3)2) rather than a primary sulfonamide, the dimethylsulfamoyl moiety retains hydrogen-bond acceptor capacity and may engage CA active sites through a distinct binding mode [1]. In a systematic evaluation, 5-amino-3-aryl-N-(4-sulfamoylphenyl)isoxazole-4-carboxamide derivatives exhibited nanomolar Ki values against hCA II and hCA VII, with the 3-aryl substituent on the isoxazole ring serving as the primary determinant of isoform selectivity [2]. The 2,4-difluorophenyl group on the target compound provides a distinct selectivity vector compared to previously characterized 3-aryl substituents (primarily phenyl, 4-methylphenyl, and 4-methoxyphenyl derivatives) [3].

Carbonic anhydrase inhibitor Isoform selectivity Sulfonamide

Physicochemical Property Differentiation: Lipophilicity and Solubility Profile vs. Dimethoxy Analog

The target compound (MW 421.42) maintains a molecular weight advantage over the 3,4-dimethoxyphenyl analog (CAS 952970-73-9, MW 445.49) while incorporating two fluorine atoms that modulate lipophilicity without the solubility penalty often associated with methoxy or chloro substituents [1]. The 4-(dimethylsulfamoyl)benzamide substructure contributes to balanced physicochemical properties: related 4-(dimethylsulfamoyl)-N-(2-furylmethyl)benzamide exhibits an estimated log Kow of 1.34 and aqueous solubility of approximately 793 mg/L at 25°C . The 2,4-difluorophenyl group is expected to increase logP by approximately 0.5–0.8 units relative to the unsubstituted phenyl analog (CAS 946340-25-6, MW 385.44) while the difluoro substitution enhances metabolic oxidative stability compared to methoxy-substituted analogs .

Drug-likeness Lipophilicity Solubility Permeability

Fluorine-Mediated Metabolic Stability: 2,4-Difluorophenyl vs. Non-Fluorinated and Methoxy Analogs

The 2,4-difluorophenyl substitution on the isoxazole ring provides a metabolic stability advantage over non-fluorinated and electron-rich aryl analogs through two established mechanisms: (1) fluorine atoms block potential sites of cytochrome P450-mediated oxidative metabolism on the phenyl ring, particularly at the electronically activated ortho and para positions; and (2) the electron-withdrawing effect of fluorine reduces the electron density of the aromatic ring, decreasing susceptibility to electrophilic oxidative attack [1]. The 3,4-dimethoxyphenyl analog (CAS 952970-73-9) contains methoxy groups that are susceptible to O-demethylation by CYP450 enzymes, a major metabolic clearance pathway [2]. In isoxazole-containing drug discovery, strategic fluorine substitution has been correlated with improved in vivo half-life and reduced clearance in multiple chemical series [3].

Metabolic stability Fluorine substitution Oxidative metabolism CYP450

Recommended Research Applications for N-{[5-(2,4-Difluorophenyl)-1,2-oxazol-3-yl]methyl}-4-(dimethylsulfamoyl)benzamide Based on Evidence Profile


Antibacterial Drug Discovery: FtsZ Inhibitor Lead Optimization and SAR Expansion

Use CAS 1021265-04-2 as a key analog in systematic SAR studies of isoxazole-benzamide FtsZ inhibitors targeting drug-resistant Gram-positive pathogens. The 2,4-difluorophenyl substituent represents an underexplored vector within the validated isoxazole-benzamide FtsZ inhibitor chemotype, complementing existing SAR around 4-substituted phenyl, heteroaryl, and alkyl variants [1]. Reference compounds from the Bi et al. (2018) series—specifically B14 (isoxazol-5-yl, MIC 0.015 µg/mL against B. subtilis) and 4,5-dihydroisoxazole derivatives (MIC ≤0.125–0.5 µg/mL against MDR S. aureus)—provide a quantitative benchmark for evaluating the antibacterial contribution of the 2,4-difluoro substitution [2]. Pair with FtsZ polymerization assays and bacterial cell division phenotypic screening to establish target engagement and mechanism of action.

Kinase Selectivity Profiling: Dual-Pharmacophore Screening Library Design

Deploy CAS 1021265-04-2 within a focused kinase inhibitor screening library designed to exploit the synergistic combination of the dimethylsulfamoyl-benzamide (kinase-binding) and 5-(2,4-difluorophenyl)isoxazole (selectivity-modulating) pharmacophores. Related dimethylsulfamoyl-benzamides have demonstrated IKK inhibition (IC50 5.01 µM, TR-FRET assay) and JAK3 modulation [3]. The target compound's unique substitution pattern enables exploration of kinome selectivity space orthogonal to that accessible with mono-fluorinated or non-halogenated analogs (CAS 946340-25-6, 952963-15-4). Screen against a panel of 50–100 kinases encompassing TK, TKL, CMGC, and AGC families to identify potential selectivity hotspots conferred by the 2,4-difluorophenyl group.

Carbonic Anhydrase Inhibitor Discovery: Isoform Selectivity Screening with Tertiary Sulfamoyl Chemotype

Evaluate CAS 1021265-04-2 against a panel of human carbonic anhydrase isoforms (hCA I, II, IV, VII, IX, XII) to determine whether the tertiary dimethylsulfamoyl group can serve as a zinc-binding motif with an isoform selectivity profile distinct from primary sulfonamide CA inhibitors. The 2,4-difluorophenyl substituent provides a selectivity vector not explored in published isoxazole-sulfonamide CA inhibitor series, which have focused predominantly on phenyl, 4-methylphenyl, and 4-methoxyphenyl variants [4]. Benchmark against acetazolamide (hCA I Ki = 281 nM, hCA II Ki = 9.07 nM) to establish relative potency and selectivity. Positive results would open a new sub-series of tertiary sulfamoyl CA inhibitors with potential applications in glaucoma, epilepsy, or cancer therapy.

Diversity-Oriented Screening Collection: Lead-Like Chemical Space Expansion

Incorporate CAS 1021265-04-2 into diversity-oriented screening libraries to enhance coverage of the isoxazole-benzamide region of drug-like chemical space. The compound occupies a favorable position within lead-like property ranges (MW 421, estimated logP ~2.3–2.8, TPSA ~97 Ų, 7 H-bond acceptors) . Critically, it fills a gap between the more lipophilic 4-chlorophenyl analog (CAS 952963-15-4) and the higher-MW 3,4-dimethoxyphenyl analog (CAS 952970-73-9, MW 445), providing medicinal chemists with an intermediate option for hit-to-lead optimization. The 2,4-difluorophenyl group confers a metabolic stability advantage over methoxy-substituted analogs, making this compound particularly suitable for phenotypic screening campaigns where downstream in vivo validation is anticipated [5].

Quote Request

Request a Quote for N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-4-(dimethylsulfamoyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.